5-Azido-2-nitrobenzoyl-8-azido ATP

Description

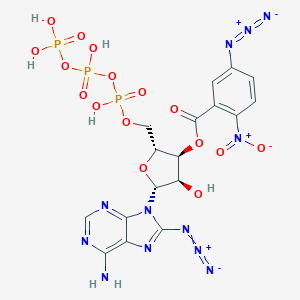

5-Azido-2-nitrobenzoyl-8-azido ATP is a multifunctional nucleotide analog designed for advanced photochemical crosslinking studies. Structurally, it features dual azido groups at the 5- and 8-positions of the adenine ring, coupled with a 2-nitrobenzoyl moiety. The 8-azido group enables photoreactive crosslinking to ATP-binding proteins, while the 5-azido-2-nitrobenzoyl modification enhances UV-induced activation, facilitating covalent bonding with proximal biomolecules. This compound is hypothesized to improve specificity and efficiency in capturing transient protein interactions compared to simpler analogs like 8-Azido-ATP or 8-Azido-ADP .

Properties

CAS No. |

129391-97-5 |

|---|---|

Molecular Formula |

C17H17N12O16P3 |

Molecular Weight |

738.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate |

InChI |

InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

WQKDGRLVQXNEBZ-SDBHATRESA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |

Synonyms |

5-azido-2-nitrobenzoyl-8-azido ATP ANB-8-N3-ATP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

The unique design of 5-Azido-2-nitrobenzoyl-8-azido ATP differentiates it from related ATP analogs:

- 8-Azido-ATP (8-N3-ATP) : Contains a single azido group at the 8-position. Lacks the 5-azido and nitrobenzoyl groups, limiting its crosslinking versatility .

- 8-Azido-ADP (8-N3-ADP) : An ADP derivative with an 8-azido group. Used for labeling nucleotide-binding proteins like GDH and eIF2 but lacks triphosphate functionality and photoreactive enhancements .

- This compound : Dual azido groups enable multi-site crosslinking, while the nitrobenzoyl moiety generates highly reactive intermediates (e.g., nitrenes or ketenes) upon UV irradiation, increasing binding efficiency.

Functional Properties

- Photoreactivity : The nitrobenzoyl group in this compound requires lower UV energy (e.g., 300–350 nm) for activation compared to 8-Azido-ATP (254 nm), reducing protein damage .

- Specificity : Dual modifications may allow simultaneous labeling of ATP- and benzoyl-binding domains, useful for studying complex enzyme mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.